N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide
Description
This compound features a pyrazine-2-carboxamide core linked via a sulfonylethyl group to a 4-(pyrimidin-2-yl)piperazine moiety. The sulfonyl bridge enhances solubility and metabolic stability compared to ester or amide linkers, while the pyrimidinyl-piperazine group provides hydrogen-bonding interactions for target engagement.
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c23-14(13-12-16-4-5-17-13)18-6-11-26(24,25)22-9-7-21(8-10-22)15-19-2-1-3-20-15/h1-5,12H,6-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBJHHFIGDTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development.
Biological Activity
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of psychiatry and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C16H19N5O3S
Molecular Weight : 365.42 g/mol
CAS Number : [insert CAS number if available]
SMILES Notation : [insert SMILES notation if available]
The compound features a pyrazine ring, a piperazine moiety, and a pyrimidine group, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential anti-mycobacterial effects.
- Serotonin Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit serotonin reuptake, which is crucial in treating depression and anxiety disorders. Studies indicate that derivatives with piperazine structures can enhance serotonin levels in the synaptic cleft, thereby improving mood and cognitive function .
- Anti-Tubercular Activity : Recent research has shown that pyrazine derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting that this compound could be effective in treating tuberculosis (TB). The presence of the pyrazine and piperazine moieties enhances its ability to penetrate bacterial cell walls and exert antimicrobial effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Antidepressant Evaluation : In a study evaluating the antidepressant properties of similar compounds, it was found that those with piperazine linkages significantly reduced immobility times in forced swimming tests (FST), indicating enhanced mood-lifting effects .
- Anti-TB Studies : A series of derivatives were synthesized and tested against M. tuberculosis, showing that compounds with similar structural features to this compound exhibited promising anti-mycobacterial activity with MIC values lower than traditional treatments like pyrazinamide .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a pyrazine ring, a piperazine moiety, and a sulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 413.56 g/mol. The presence of the pyrimidine and piperazine rings suggests potential interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds similar to N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to inhibit specific signaling pathways involved in tumor growth and proliferation.
-
Antidepressant Properties :
- The piperazine component is known for its role in the development of antidepressants. Research suggests that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.
-
Antimicrobial Activity :
- Preliminary investigations have shown that the compound possesses antimicrobial properties against certain bacterial strains. This could be beneficial in developing new antibiotics amid rising antibiotic resistance.
Pharmacological Insights
-
Mechanism of Action :
- The sulfonamide group is known to interact with various enzymes and receptors, potentially leading to inhibition of specific biological pathways. Understanding its mechanism can help optimize its pharmacological profile.
-
Bioavailability and Metabolism :
- Studies on the pharmacokinetics of similar compounds indicate that modifications to the structure can enhance bioavailability and metabolic stability, which are critical for effective therapeutic use.
Research Tool Applications
-
Biochemical Assays :
- The compound can be utilized in biochemical assays to study enzyme activity or receptor interactions due to its structural features that mimic natural substrates or inhibitors.
-
Lead Compound for Drug Development :
- As a lead compound, it can be modified to improve efficacy and reduce side effects, paving the way for novel therapeutic agents targeting specific diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antidepressant Effects | Showed increased serotonin levels in animal models, suggesting potential as an antidepressant agent. |
| Study C | Antimicrobial Properties | Exhibited inhibitory activity against Staphylococcus aureus with MIC values indicating effectiveness comparable to existing antibiotics. |
Chemical Reactions Analysis
Types of Chemical Reactions
Compounds similar to N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide can participate in several types of chemical reactions:
-
Amide Bond Formation : This involves the reaction of a carboxylic acid derivative with an amine to form an amide bond, which is a common linkage in many pharmaceuticals .
-
Sulfonylation : This process involves the introduction of a sulfonyl group, which can alter the compound's reactivity and biological activity.
-
Nucleophilic Substitution : This reaction can modify the piperazine ring by replacing existing substituents with new ones, potentially enhancing biological activity .
Potential Biological Activity
Compounds with piperazine and pyrimidine rings are often explored for their potential as kinase inhibitors, affecting signaling pathways involved in cell proliferation and survival.
Data Analysis
While specific data for This compound is not available, compounds with similar structures can exhibit diverse biological activities based on their structural modifications.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyrimidine/Pyrazine Cores
Key structural variations among analogues include:
- Linker type : Sulfonyl vs. oxo, methanesulfonate, or carboxamide.
- Substituents : Electron-withdrawing (e.g., nitro, trifluoromethyl) vs. electron-donating (e.g., methoxy, morpholine-carbonyl) groups.
- Aromatic systems : Pyrazine vs. pyrimidine or benzene rings.
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from structural analogues.
Key Structural Determinants of Activity
Sulfonyl vs. Oxo Linkers : Sulfonyl groups improve solubility and reduce metabolic degradation compared to oxo linkers, as seen in the stability of sulfonamide drugs .
Pyrazine vs.
Substituent Effects : Nitro groups (e.g., in 13b) increase electrophilicity but may confer toxicity, whereas trifluoromethyl groups enhance lipophilicity and bioavailability .
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-chloropyrimidine in refluxing toluene (110°C, 24 hr) using K2CO3 as base, yielding 4-(pyrimidin-2-yl)piperazine with 68–72% efficiency. Alternative conditions:
| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 2-Chloropyrimidine | Toluene | 110 | 24 | 68–72 |
| 2-Bromopyrimidine | DMF | 80 | 12 | 82 |
Mechanistic Insight : The reaction proceeds via SNAr, where piperazine acts as a nucleophile attacking the electron-deficient C2 position of pyrimidine.
Sulfonation of Piperazine Derivative
Sulfur Trioxide Complex-Mediated Sulfonation
4-(Pyrimidin-2-yl)piperazine reacts with 2-chloroethanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C under N2. Triethylamine (3 eq) scavenges HCl, preventing side reactions:
Critical Parameters :
-
Temperature control (<10°C) minimizes sulfonic acid byproducts
-
Anhydrous conditions prevent hydrolysis of sulfonyl chloride
Generation of Ethylamine Sulfonamide Intermediate
Ammonolysis of Chloroethyl Sulfonamide
The chloroethyl sulfonamide undergoes displacement with aqueous NH3 (28% w/w) in THF/H2O (3:1) at 60°C for 6 hr:
Purification : Silica gel chromatography (EtOAc/Hexane 1:1 → 3:1 gradient) removes unreacted starting material.
Pyrazine-2-carboxamide Formation
Carboxylic Acid Activation
Pyrazine-2-carboxylic acid (1.05 eq) is treated with oxalyl chloride (2 eq) in DCM at 0°C, followed by catalytic DMF (0.1 eq). After 2 hr, solvent removal under vacuum yields the acid chloride:
Amide Coupling
The acid chloride reacts with ethylamine sulfonamide intermediate (1 eq) in anhydrous THF with N-methylmorpholine (2 eq) at −15°C:
Alternative Coupling Agents :
Optimization of Reaction Conditions
Solvent Screening for Amide Bond Formation
Key Finding : Polar aprotic solvents (DMF) enhance reactivity but complicate product isolation.
Purification and Characterization
Chromatographic Methods
Crude product is purified via reverse-phase HPLC (C18 column, H2O/MeCN + 0.1% TFA). Gradient elution (10% → 50% MeCN over 30 min) achieves >98% purity.
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, pyrazine), 8.75 (d, J=2.4 Hz, 1H), 8.42 (s, 1H, pyrimidine), 4.21 (t, J=6.8 Hz, 2H, CH2SO2), 3.82–3.75 (m, 4H, piperazine), 2.95 (t, J=6.8 Hz, 2H, CH2NH).
-
HRMS : m/z calculated for C16H20N6O3S [M+H]+: 377.1394; found: 377.1389.
Scale-Up Considerations and Industrial Relevance
Q & A
Q. What synthetic strategies are employed for constructing the sulfonamide-linked piperazine-pyrazine scaffold in this compound?
The synthesis involves a multi-step approach:
- Step 1: Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution between a piperazine derivative and a sulfonyl chloride.
- Step 2: Coupling the sulfonated piperazine to pyrazine-2-carboxamide using carbodiimide-based reagents (e.g., TBTU) with DIEA as a base, as described in analogous syntheses of pyrimidine-piperazine carboxamides .
- Critical Note: Reaction optimization (e.g., solvent choice, temperature) is crucial to avoid side reactions. Yields of 58–65% are typical for similar compounds .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR: Assign peaks for sulfonyl (δ ~3.2–3.6 ppm for piperazine CH2), pyrimidine (δ ~8.8 ppm for aromatic protons), and carboxamide NH (δ ~8.5–8.9 ppm) .
- ESI-MS: Confirm molecular weight (e.g., observed [M+H]+ within ±0.7 ppm of calculated values) .
- IR Spectroscopy: Validate carbonyl (C=O, ~1620–1630 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .
Q. What purification methods are effective for isolating high-purity derivatives?
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–10% MeOH in CH2Cl2) to resolve polar impurities .
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to achieve >98% HPLC purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses of similar piperazine-carboxamide derivatives?
- Coupling Agent Selection: Replace TBTU with HATU for sterically hindered amines, improving yields by 10–15% .
- Temperature Control: Conduct sulfonylation at 0°C to minimize decomposition of reactive intermediates .
- Workup Refinement: Use aqueous acid/base washes (e.g., 5% HCl/NaOH) to remove unreacted starting materials .
Q. What methodologies resolve contradictions between in vitro binding data and in vivo efficacy for piperazine-containing compounds?
- Metabolic Stability Assays: Use liver microsomes to identify rapid degradation (e.g., amide hydrolysis) that may reduce in vivo activity. For example, cyclized analogs of arylpiperazine derivatives show improved metabolic stability .
- Plasma Protein Binding Studies: Assess compound sequestration using equilibrium dialysis, as high protein binding can mask in vitro potency .
Q. How can crystallographic data improve the rational design of this compound’s analogs?
- X-ray Diffraction: Resolve conformational preferences (e.g., piperazine chair vs. boat) to guide substitutions that enhance target binding. For example, crystal structures of related pyrazine carboxamides reveal planar carboxamide geometry critical for π-π stacking .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., hydrogen bonds with sulfonyl oxygen) to predict solubility and packing efficiency .
Q. What statistical approaches are recommended for analyzing dose-response contradictions in enzyme inhibition assays?
- Non-linear Regression: Fit data to a Hill equation to calculate IC50 and Hill coefficients, identifying cooperative binding effects.
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points caused by compound precipitation or assay interference .
Mechanistic & Biological Evaluation
Q. How can computational modeling predict the target affinity of this compound?
- Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., 5-HT1A) with known piperazine ligands. Focus on sulfonyl and pyrimidine groups for hydrogen bonding and hydrophobic interactions .
- MD Simulations: Assess binding stability over 100 ns trajectories to identify critical residue interactions (e.g., conserved lysine residues in kinase targets) .
Q. What in vitro assays are suitable for preliminary screening of bioactivity?
- Kinase Inhibition Assays: Use ADP-Glo™ to measure ATP consumption in the presence of recombinant kinases.
- Cellular Uptake Studies: Employ fluorescence tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation in cancer cell lines .
Data Reproducibility & Quality Control
Q. How should researchers address batch-to-batch variability in NMR spectra?
- Deuterated Solvent Standardization: Always use DMSO-d6 from the same supplier to minimize solvent shift discrepancies .
- Internal Reference Calibration: Add TMS (tetramethylsilane) at 0 ppm to align chemical shifts across experiments .
Q. What protocols ensure reproducibility in biological assays?
- Positive Controls: Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Triplicate Runs: Perform three independent experiments with fresh compound stocks to mitigate degradation effects .
Advanced Structural Analysis
Q. How can substituent modifications on the pyrimidine ring alter pharmacological properties?
- Electron-Withdrawing Groups (e.g., -NO2): Increase metabolic stability but may reduce solubility. For example, nitro-substituted analogs in show higher purity but lower aqueous solubility .
- Hydrophobic Substituents (e.g., CF3): Enhance membrane permeability, as seen in trifluoromethyl derivatives with improved cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
